Cas no 1567127-85-8 (4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol)

4-(2-Methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole-thiol core substituted with a pyridazine ring and a 2-methoxyethyl group. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of the thiol group enhances its ability to form stable metal complexes or participate in nucleophilic reactions, while the pyridazine moiety contributes to its binding affinity in biological systems. The 2-methoxyethyl substituent improves solubility and pharmacokinetic properties. This compound is of interest for researchers exploring novel pharmacophores or ligands due to its balanced electronic and steric characteristics. Its synthetic versatility makes it a valuable intermediate for further functionalization.
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol structure
1567127-85-8 structure
Product name:4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No:1567127-85-8
MF:C9H11N5OS
MW:237.281539201736
CID:6136409
PubChem ID:104670927

4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
    • EN300-782470
    • 1567127-85-8
    • Inchi: 1S/C9H11N5OS/c1-15-5-4-14-8(12-13-9(14)16)7-2-3-10-11-6-7/h2-3,6H,4-5H2,1H3,(H,13,16)
    • InChI Key: IUFBVGDETZNHOG-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2=CN=NC=C2)N1CCOC

Computed Properties

  • Exact Mass: 237.06843116g/mol
  • Monoisotopic Mass: 237.06843116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 94.7Ų

4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782470-1.0g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-782470-0.05g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
0.05g
$707.0 2024-05-22
Enamine
EN300-782470-0.5g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
0.5g
$809.0 2024-05-22
Enamine
EN300-782470-5.0g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
5.0g
$2443.0 2024-05-22
Enamine
EN300-782470-0.25g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-782470-2.5g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-782470-0.1g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
0.1g
$741.0 2024-05-22
Enamine
EN300-782470-10.0g
4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
1567127-85-8 95%
10.0g
$3622.0 2024-05-22

4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol Related Literature

Additional information on 4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol

Comprehensive Overview of 4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1567127-85-8)

The compound 4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1567127-85-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, combining a pyridazine ring with a 1,2,4-triazole scaffold, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive molecule, given its ability to interact with biological targets.

One of the key features of this compound is its thiol group, which enhances its reactivity and binding affinity. This property is crucial in drug design, where sulfur-containing compounds often exhibit improved pharmacokinetic profiles. The methoxyethyl side chain further contributes to its solubility and metabolic stability, making it a versatile intermediate in synthetic chemistry. Recent studies have explored its role in enzyme inhibition, particularly in pathways related to inflammation and oxidative stress.

In the context of current trends, 4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol aligns with the growing demand for small-molecule therapeutics. With the rise of personalized medicine and targeted drug delivery, compounds like this are being investigated for their specificity and low toxicity. Additionally, its pyridazine-triazole hybrid structure is relevant to AI-driven drug discovery, a hot topic in 2024, where computational models predict novel bioactive scaffolds.

From an industrial perspective, this compound is also valuable in agrochemical formulations. Its potential as a pesticide or herbicide is under exploration, given the need for eco-friendly alternatives in agriculture. The triazole-thiol moiety is known to disrupt microbial growth, making it a candidate for crop protection solutions. This aligns with global efforts to reduce reliance on traditional, environmentally harmful chemicals.

For researchers and manufacturers, the synthesis of 1567127-85-8 involves multi-step organic reactions, often requiring catalysts and protective groups. Optimizing its yield and purity is a focus area, especially for scale-up production. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with regulatory standards.

In summary, 4-(2-methoxyethyl)-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol represents a compelling case study in modern chemistry. Its dual applicability in pharmaceuticals and agrochemicals, combined with its structural novelty, positions it as a molecule of interest for future innovations. As research progresses, its role in addressing global health and sustainability challenges will likely expand.

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